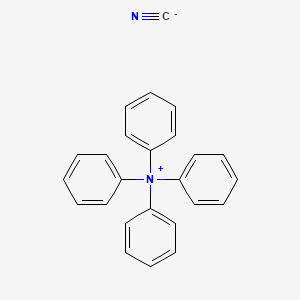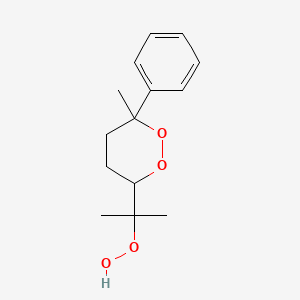
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl is a chemical compound with the molecular formula C14H20O4 . This compound is characterized by the presence of a hydroperoxide group, which makes it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of organic peroxides and dioxane derivatives. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydroperoxide group into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols .
科学研究应用
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl exerts its effects involves the interaction of the hydroperoxide group with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which play a role in oxidative stress and cellular signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other hydroperoxides and dioxane derivatives, such as:
- Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)propyl
- Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)butyl
Uniqueness
What sets Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl apart is its specific molecular structure, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in specialized chemical synthesis and research applications .
属性
CAS 编号 |
830345-30-7 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
6-(2-hydroperoxypropan-2-yl)-3-methyl-3-phenyldioxane |
InChI |
InChI=1S/C14H20O4/c1-13(2,17-15)12-9-10-14(3,18-16-12)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3 |
InChI 键 |
DESGMXJFHYJVGU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(OO1)C(C)(C)OO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

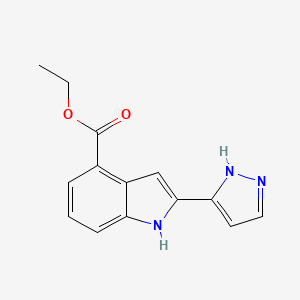
![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)
![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
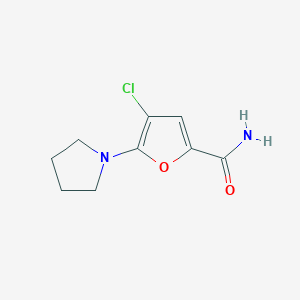
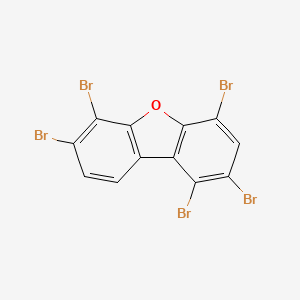
![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)
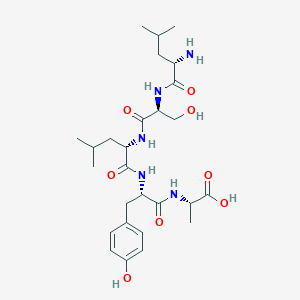
![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
